molecular formula C18H18N4O2S B2451437 ((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone CAS No. 2309346-04-9

((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone

Cat. No. B2451437
CAS RN: 2309346-04-9
M. Wt: 354.43
InChI Key: RNPPVWFQYUMJNY-UHFFFAOYSA-N
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Description

((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone is a useful research compound. Its molecular formula is C18H18N4O2S and its molecular weight is 354.43. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

The design, synthesis, and characterization of pyrazoline and isoxazole derivatives, including structures similar to the queried compound, have been extensively studied. These compounds are synthesized and characterized using techniques such as NMR, IR, and mass spectrometry. For instance, novel pyrazoline incorporated isoxazole derivatives were synthesized and screened for anticancer activity against human breast cancer cell lines, showing promising activity (Radhika et al., 2020). Similarly, other studies have focused on the synthesis and characterization of new pyrazole and isoxazole derivatives as potential antibacterial and antifungal agents, demonstrating significant biological activities (Sanjeeva et al., 2022).

Molecular Docking and Biological Evaluation

Research has also explored the biological evaluation of these compounds through molecular docking studies. For example, pyrazoline incorporated isoxazole derivatives were docked with human DHFR targets, identifying compounds with high binding affinity, indicating potential for further development as anticancer agents (Radhika et al., 2020). These findings highlight the potential therapeutic applications of such compounds in treating cancer and other diseases.

Antibacterial and Antifungal Activities

Compounds similar to the queried chemical structure have shown promising antibacterial and antifungal activities. Novel 1,5-disubstituted pyrazole and isoxazole derivatives were synthesized and exhibited good antibacterial and antifungal activity, underscoring their potential as new therapeutic agents for infectious diseases (Sanjeeva et al., 2022).

Anticancer Activities

The anticancer potential of synthesized compounds, including those with structures akin to the queried compound, has been a significant area of research. Pyrazoline and isoxazole derivatives have been evaluated for their anticancer activities, with some compounds showing potent activity against breast cancer cell lines, suggesting their potential use in cancer therapy (Radhika et al., 2020).

properties

IUPAC Name

(3-pyrazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)-(5-thiophen-2-yl-1,2-oxazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2S/c23-18(15-11-16(24-20-15)17-3-1-8-25-17)22-12-4-5-13(22)10-14(9-12)21-7-2-6-19-21/h1-3,6-8,11-14H,4-5,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNPPVWFQYUMJNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)C3=NOC(=C3)C4=CC=CS4)N5C=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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